molecular formula C9H17ClN4O B2986569 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2287250-12-6

4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No.: B2986569
CAS No.: 2287250-12-6
M. Wt: 232.71
InChI Key: GMUVLGBXUJLOOZ-LEUCUCNGSA-N
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Description

4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a hydrochloride group, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.

    Coupling Reactions: The triazole and piperidine rings are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of catalysts.

    Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer effects, making it a promising candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets. The triazole ring may bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The hydrochloride group improves solubility, facilitating its biological availability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Hydrochloride Salts: Other hydrochloride salts of bioactive molecules.

Uniqueness

What sets 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

4-methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVLGBXUJLOOZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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